5-クロロキナゾリン

概要

説明

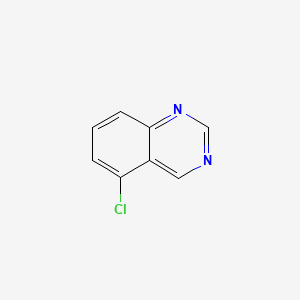

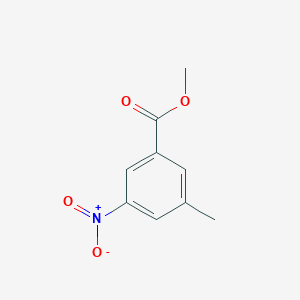

5-Chloroquinazoline: is an organic compound belonging to the quinazoline family, characterized by a chlorine atom substitution at the fifth position of the quinazoline ring. Quinazolines are heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

科学的研究の応用

Chemistry: 5-Chloroquinazoline is used as a building block in the synthesis of various heterocyclic compounds. Its derivatives are valuable intermediates in organic synthesis and medicinal chemistry .

Biology and Medicine: Quinazoline derivatives, including 5-Chloroquinazoline, exhibit a wide range of biological activities. They are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .

Industry: In the industrial sector, 5-Chloroquinazoline is used in the production of pharmaceuticals, agrochemicals, and functional materials. Its derivatives are explored for their applications in material sciences and drug discovery .

作用機序

Target of Action

5-Chloroquinazoline, a derivative of quinazoline, is known to have antitumor properties . The primary targets of 5-Chloroquinazoline are cancer cells, specifically those found in bladder cancer . It has been observed that quinazoline derivatives, such as 5-Chloroquinazoline, have antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells .

Mode of Action

The mode of action of 5-Chloroquinazoline involves its interaction with specific molecular pathways within the target cells . It is suggested that 5-Chloroquinazoline acts by binding to the active site of certain enzymes, thereby disrupting their catalytic activity . This disruption leads to the inhibition of specific cellular processes, which is crucial for its antitumor activity .

Biochemical Pathways

5-Chloroquinazoline affects the downstream signaling pathways of receptor tyrosine kinases (RTKs), which are closely related to the occurrence of tumors . These pathways can induce several oncogenic effects, including enhancing cell proliferation, aberrant differentiation, malignant transformation, and migration in solid tumor cells . By inhibiting the activity of the receptors, 5-Chloroquinazoline can block these downstream signaling pathways of growth factors, effectively inhibiting the growth of tumors .

Pharmacokinetics

For instance, chloroquine, a related compound, is known to have a large volume of distribution (200 to 800 L/kg) and a terminal elimination half-life of 1 to 2 months . It is also known that chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver

Result of Action

The primary result of 5-Chloroquinazoline’s action is its antiproliferative effect on cancer cells . By disrupting the catalytic activity of certain enzymes within these cells, 5-Chloroquinazoline inhibits specific cellular processes, leading to a decrease in tumor growth .

生化学分析

Biochemical Properties

5-Chloroquinazoline, like other quinazoline derivatives, is believed to interact with various enzymes, proteins, and other biomoleculesQuinazoline derivatives have been shown to inhibit certain enzymes, disrupt catalytic activity , and exhibit a broad spectrum of biological activities .

Cellular Effects

The cellular effects of 5-Chloroquinazoline are not well-studied. Quinazoline derivatives have been shown to affect various types of cells and cellular processes. For example, they have demonstrated anticancer properties by inhibiting cell proliferation . They also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on 4-chloroquinazolines showed that microwave-mediated N-arylation in THF/H2O rapidly and efficiently afforded a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 5-Chloroquinazoline in animal models. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Short-chain fatty acids (SCFAs) are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Transport and Distribution

The distribution of pharmaceutical products is an important activity in the integrated supply-chain management of these products .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

準備方法

Synthetic Routes and Reaction Conditions:

Copper-Catalyzed Tandem Reaction: One efficient method for synthesizing quinazoline derivatives involves a copper-catalyzed one-pot tandem reaction.

Negishi Cross-Coupling Reaction: Another method involves the Negishi cross-coupling reaction of aryl or vinyl halides/triflates with organozinc reagents in the presence of palladium or nickel catalysts and a phosphine ligand.

Industrial Production Methods: Industrial production of 5-Chloroquinazoline typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

化学反応の分析

Types of Reactions:

Nucleophilic Aromatic Substitution: 5-Chloroquinazoline undergoes nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as aniline and hydrazine.

Cross-Coupling Reactions: It participates in various metal-catalyzed cross-coupling reactions, including Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include aniline and hydrazine, with reactions typically carried out in polar solvents.

Cross-Coupling Reactions: Reagents include organozinc compounds, palladium or nickel catalysts, and phosphine ligands.

Major Products:

Substitution Reactions: Products include substituted quinazolines with various functional groups replacing the chlorine atom.

Cross-Coupling Reactions: Products include polysubstituted quinazolines with diverse functional groups.

類似化合物との比較

4-Chloroquinazoline: Similar in structure but with the chlorine atom at the fourth position.

2-Aryl-4-chloroquinazoline: These derivatives show antiproliferative action against various cancer cell lines.

Uniqueness: 5-Chloroquinazoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct position of the chlorine atom allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

特性

IUPAC Name |

5-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNQWWHXMVWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617816 | |

| Record name | 5-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-90-3 | |

| Record name | 5-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)

![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine](/img/structure/B1603799.png)